1,3''-Di-HABA Kanamycin A Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3’'-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. It is characterized by the presence of two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, enhancing its chemical properties and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3’'-Di-HABA Kanamycin A Sulfate is synthesized through the acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). The reaction involves the use of specific reagents and conditions to ensure the successful attachment of the HABA groups to the kanamycin A molecule .
Industrial Production Methods
The industrial production of 1,3’'-Di-HABA Kanamycin A Sulfate involves the fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by the chemical modification to introduce the HABA groups. The process includes purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3’'-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The HABA groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
1,3’'-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Employed in studies related to bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the production of high-purity antibiotics and as a standard in quality control processes .
Mechanism of Action
1,3’'-Di-HABA Kanamycin A Sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. The HABA groups enhance the binding affinity and specificity of the compound, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3’'-Di-HABA Kanamycin A Sulfate include:
Kanamycin A: The parent compound, used widely as an antibiotic.
Amikacin: Another aminoglycoside antibiotic with similar properties but different chemical modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity
Uniqueness
1,3’'-Di-HABA Kanamycin A Sulfate is unique due to the presence of the HABA groups, which enhance its chemical properties and effectiveness. This modification allows for better binding to bacterial ribosomes and increased resistance to enzymatic degradation, making it a valuable compound in scientific research and medical applications .
Properties
Molecular Formula |
C26H50N6O15 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1 |
InChI Key |
YJEDOCBINAXBLM-VPEIITBQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)[C@H](CCN)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.